Cas no 2172576-44-0 (2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid)

2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid structure
2172576-44-0 structure
商品名:2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid
CAS番号:2172576-44-0
MF:C26H25N3O5S
メガワット:491.55880522728
CID:6419840
PubChem ID:165821385

2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid
    • 2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
    • 2172576-44-0
    • EN300-1560231
    • インチ: 1S/C26H25N3O5S/c30-23(31)14-29(16-7-1-2-8-16)24(32)22-13-27-25(35-22)28-26(33)34-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-13,16,21H,1-2,7-8,14-15H2,(H,30,31)(H,27,28,33)
    • InChIKey: LSHBMBNDRILOGI-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=NC=C1C(N(CC(=O)O)C1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 491.15149208g/mol
  • どういたいしつりょう: 491.15149208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 769
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 137Ų

2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560231-0.1g
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1560231-0.5g
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1560231-10000mg
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
10000mg
$14487.0 2023-09-25
Enamine
EN300-1560231-2.5g
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1560231-1.0g
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
1g
$3368.0 2023-06-05
Enamine
EN300-1560231-100mg
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1560231-1000mg
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
1000mg
$3368.0 2023-09-25
Enamine
EN300-1560231-50mg
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
50mg
$2829.0 2023-09-25
Enamine
EN300-1560231-0.25g
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560231-5.0g
2-{N-cyclopentyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetic acid
2172576-44-0
5g
$9769.0 2023-06-05

2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid 関連文献

2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acidに関する追加情報

Exploring the Potential of 2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic Acid

The compound with CAS No. 2172576-44-0, known as 2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of thiazole, a heterocyclic compound with a sulfur atom and a nitrogen atom in its ring structure. The presence of the cyclopentyl group and the fluorenylmethoxycarbonyl (Fmoc) moiety adds complexity to its structure, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in drug discovery. The Fmoc group, which is commonly used as a protecting group in peptide synthesis, has been shown to enhance the stability and bioavailability of drug candidates. In this compound, the Fmoc group is attached to an amino group within the thiazole ring, creating a unique environment that may influence its pharmacokinetic properties. Researchers have explored its ability to act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.

The cyclopentyl group in this molecule contributes to its lipophilicity, which is crucial for crossing biological membranes. This feature makes it an attractive candidate for developing drugs that target intracellular pathways. Recent experiments have demonstrated that this compound exhibits selective inhibition against certain protein targets, suggesting its potential use in treating diseases such as cancer and neurodegenerative disorders.

Moreover, the thiazole ring itself is known for its versatility in medicinal chemistry. The sulfur atom in the ring provides unique electronic properties that can be exploited for various interactions with biological molecules. The substitution pattern on the thiazole ring in this compound further enhances its specificity and potency. For instance, the presence of the formamido group at position 5 of the thiazole ring may facilitate hydrogen bonding interactions with target proteins.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and protecting group strategies. The use of Fmoc as a protecting group allows for precise control over the reactivity of amino groups during synthesis. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for biological testing.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular docking studies have revealed potential binding modes with target enzymes, providing insights into its mechanism of action. Additionally, machine learning algorithms have been employed to predict its pharmacokinetic properties, such as absorption and metabolism rates.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. By conjugating it with nanoparticles or polymer-based carriers, researchers aim to enhance its delivery efficiency to specific tissues or cells. This approach could significantly improve therapeutic outcomes while minimizing side effects.

In conclusion, 2-{N-cyclopentyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetic acid represents a cutting-edge molecule with immense potential in drug development. Its unique structural features and promising biological activities make it a focal point for ongoing research efforts. As advancements in synthetic methods and computational tools continue to evolve, this compound is expected to pave the way for innovative therapeutic solutions.

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